Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate
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Overview
Description
Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate is a complex organic compound with a molecular formula of C18H15NNa2O7S2. This compound is notable for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, and a sulfonatosulfanyl group. It is primarily used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate typically involves the protection of amino acids with the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH). The resulting Fmoc-protected amino acid is then reacted with sodium sulfite (Na2SO3) to introduce the sulfonatosulfanyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and precise addition of the Fmoc group and subsequent sulfonatosulfanyl group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfonatosulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The Fmoc group can be removed through reduction reactions, typically using reagents like piperidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Piperidine is frequently used to remove the Fmoc group under basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the amino group.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Deprotected amino acids.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate involves the protection of amino acids during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective addition of amino acids. The sulfonatosulfanyl group enhances the solubility of the compound in aqueous solutions, facilitating its use in various biochemical reactions .
Comparison with Similar Compounds
Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate can be compared with other Fmoc-protected amino acids:
Fmoc-L-tryptophan: Similar in structure but lacks the sulfonatosulfanyl group, making it less soluble in aqueous solutions.
Fmoc-D-N-Me-Nva-OH: Contains a methylated amino group, which affects its reactivity and solubility compared to this compound.
Fmoc-L-tyrosine: Contains a phenolic hydroxyl group instead of the sulfonatosulfanyl group, affecting its chemical properties and applications.
Conclusion
This compound is a versatile compound with significant applications in peptide synthesis, scientific research, and industrial processes. Its unique structure and chemical properties make it a valuable tool in various fields of study.
Properties
Molecular Formula |
C18H15NNa2O7S2 |
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Molecular Weight |
467.4 g/mol |
IUPAC Name |
disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatosulfanylpropanoate |
InChI |
InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
BIPPKCSTYKCFHX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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